Sofosbuvir O-Desisopropyl O-Ethyl Ester
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Overview
Description
Sofosbuvir O-Desisopropyl O-Ethyl Ester: is a chemical compound with the molecular formula C21H27FN3O9P and a molecular weight of 515.4 g/mol . It is a derivative of sofosbuvir, an antiviral medication used to treat hepatitis C. This compound is often used as a reference standard in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sofosbuvir O-Desisopropyl O-Ethyl Ester involves multiple synthetic steps. One common method includes the esterification of sofosbuvir with ethanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography . The process is designed to be cost-effective and scalable, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir O-Desisopropyl O-Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sofosbuvir O-Desisopropyl O-Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard for analytical method development and validation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Sofosbuvir O-Desisopropyl O-Ethyl Ester is closely related to that of sofosbuvir. As a prodrug, it is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate . This active metabolite acts as a defective substrate for the NS5B RNA-dependent RNA polymerase , an enzyme essential for the replication of the hepatitis C virus . By inhibiting this enzyme, the compound effectively halts viral replication and reduces the viral load in infected individuals .
Comparison with Similar Compounds
Sofosbuvir: The parent compound, used widely in the treatment of hepatitis C.
Ledipasvir: Another antiviral agent used in combination with sofosbuvir for enhanced efficacy.
Velpatasvir: A pan-genotypic inhibitor of the hepatitis C virus, often used in combination therapies.
Uniqueness: Sofosbuvir O-Desisopropyl O-Ethyl Ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar antiviral agents . This uniqueness makes it valuable in research and development for optimizing drug formulations and therapeutic strategies.
Properties
CAS No. |
1064684-30-5 |
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Molecular Formula |
C21H27FN3O9P |
Molecular Weight |
515.431 |
IUPAC Name |
ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35?/m0/s1 |
InChI Key |
HRGZELWFPQCNNG-LHGNKGQLSA-N |
SMILES |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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